![molecular formula C9H11NO2S B8115495 (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone](/img/structure/B8115495.png)
(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone
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Overview
Description
(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone is a chemical compound that features an acetylphenyl group bonded to an imino group and a sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 4-acetylphenylamine with formaldehyde and a sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 5°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used .
Scientific Research Applications
(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone include:
(4-Acetylphenyl)imino)methyl)phenylmethacrylate: A related compound used in the synthesis of methacrylate polymers.
(4-Acetylphenyl)imino)methyl)-4-bromophenylmethacrylate: Another similar compound with applications in polymer chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains an acetyl group, an imino group, and a sulfonamide moiety.
- Molecular Formula : C11H12N2O2S.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and metabolic processes.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by targeting folate synthesis pathways. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
Anticancer Properties
Research has indicated that sulfonamide derivatives can possess anticancer activity. For example, compounds with sulfonamide groups have been studied for their ability to induce apoptosis in cancer cells by modulating signaling pathways. The specific effects of this compound on cancer cell lines require further investigation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives, suggesting a promising avenue for further exploration of this compound in this area.
-
Anticancer Activity :
- In vitro studies involving related sulfonamide compounds have demonstrated cytotoxic effects on several cancer cell lines. These studies highlight the potential of this compound as a candidate for anticancer drug development.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains acetyl and sulfonamide groups | Potential antimicrobial and anticancer activity |
Sulfanilamide | Basic sulfonamide structure | Well-documented antibacterial properties |
4-Aminobenzenesulfonamide | Similar to sulfanilamide | Antibacterial and diuretic effects |
Properties
IUPAC Name |
1-[4-(methylsulfonimidoyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7(11)8-3-5-9(6-4-8)13(2,10)12/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVZMFIECIUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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